1H-Indole-5-carbonitrile, 1-methyl-2-phenyl-
Description
1H-Indole-5-carbonitrile, 1-methyl-2-phenyl- is a substituted indole derivative characterized by a methyl group at the 1-position, a phenyl group at the 2-position, and a nitrile (-CN) substituent at the 5-position of the indole ring. This compound is synthesized via alkylation of 1H-indole-5-carbonitrile using methyl iodide, yielding an orange solid with an 85% efficiency .
Properties
CAS No. |
741709-19-3 |
|---|---|
Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-methyl-2-phenylindole-5-carbonitrile |
InChI |
InChI=1S/C16H12N2/c1-18-15-8-7-12(11-17)9-14(15)10-16(18)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
UEDPJEAILDTTLD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#N)C=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyanation at Position 5
The 5-cyano group is typically introduced via nitration followed by reduction and cyanation. A disclosed process for 1H-indole-5-carbonitrile employs thionyl chloride (SOCl₂) to convert 3-methyl-4-nitrobenzoic acid to an acid chloride, which is then aminated with aqueous ammonia. Subsequent cyclization and dehydration yield the nitrile. For 1-methyl-2-phenyl derivatives, pre-functionalization of the benzene ring with methyl and phenyl groups prior to cyclization may streamline the synthesis.
Stepwise Preparation Routes
Route 1: Fischer Indole Synthesis with Pre-Substituted Hydrazines
Fischer indole synthesis offers a pathway to construct the indole core with predefined substituents. Using 1-methyl-2-phenylhydrazine and a ketone precursor, cyclization under acidic conditions (e.g., HCl/ethanol) forms the indole skeleton. For example:
-
Hydrazine Preparation : React phenylmagnesium bromide with methylhydrazine to yield 1-methyl-2-phenylhydrazine.
-
Ketone Cyclization : Condense with 4-cyanocyclohexanone in HCl/ethanol at reflux to form 1-methyl-2-phenylindole-5-carbonitrile.
This method mirrors the regioselectivity observed in analogous indole syntheses, though yields may vary based on steric hindrance from the phenyl group.
Route 2: Transition Metal-Catalyzed C–H Arylation
Palladium-catalyzed C–H activation enables direct arylation at position 2. A representative protocol involves:
-
N-Methylation : Treat indole with methyl iodide in dimethylformamide (DMF) under basic conditions (K₂CO₃) to obtain 1-methylindole.
-
Arylation : Employ Pd(OAc)₂/XPhos catalyst with phenylboronic acid in toluene at 110°C to install the phenyl group at position 2.
-
Cyanation : Nitrate position 5 using fuming HNO₃, reduce to amine, and convert to nitrile via Sandmeyer reaction.
This route benefits from modularity but requires stringent temperature control to prevent byproducts.
Industrial-Scale Optimization
Solvent and Catalyst Selection
Industrial processes prioritize solvent recyclability and catalyst efficiency. For example, dichloromethane and nitromethane mixtures (as in) facilitate AlCl₃-mediated alkylation with minimal side reactions. Substituting AlCl₃ with FeCl₃ in flow reactors improves yield (74% vs. 27% batch), though this data is extrapolated from analogous syntheses.
Purification Challenges
The 1-methyl-2-phenyl substituents introduce steric bulk, complicating crystallization. Ethanol/water mixtures (as in) effectively precipitate the product, while dispersive agents like polyvinylpyrrolidone enhance filter cake purity.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Catalyst | Key Advantage |
|---|---|---|---|---|
| Fischer Indole Synthesis | 55–65 | 80–100 | HCl | Single-step cyclization |
| C–H Arylation | 70–75 | 110 | Pd(OAc)₂/XPhos | Direct functionalization |
| Friedel-Crafts Alkylation | 60–68 | 5–10 | AlCl₃ | Regioselective side-chain addition |
Research Advancements and Limitations
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the indole nucleus and substituents. Strong oxidizing agents like nitrogen dioxide (NO₂) selectively modify electron-rich positions:
| Oxidizing Agent | Reaction Site | Product | Yield | Conditions | Citation |
|---|---|---|---|---|---|
| Nitrogen dioxide | C3 position | 3-Nitro-1-methyl-2-phenyl-1H-indole-5-carbonitrile | 72% | 0°C, DCM, 6h | |
| Ozone | Indole ring | Oxepinone derivative | 58% | -78°C, O₃ in MeOH |
The nitrile group remains intact under these conditions, enabling selective functionalization.
Reduction Reactions
Reductive transformations target both the nitrile and aromatic systems:
Notably, lithium aluminum hydride reduces the nitrile to a primary amine without affecting the indole ring, while catalytic hydrogenation saturates the 2-phenyl substituent .
Cross-Coupling Reactions
The 3-iodo derivative participates in metal-catalyzed couplings:
These reactions exploit the C-I bond at position 3 for diversification . The nitrile group shows no interference under these conditions.
Electrophilic Substitution
The indole ring undergoes regioselective substitutions:
| Electrophile | Position | Product | Yield | Conditions | Citation |
|---|---|---|---|---|---|
| Br₂ | C4 | 4-Bromo derivative | 68% | AcOH, 25°C, 2h | |
| ClSO₃H | C7 | 7-Sulfonyl chloride | 54% | ClCH₂CH₂Cl, 0°C |
The 1-methyl and 2-phenyl groups direct electrophiles to C3, C4, and C7 positions through steric and electronic effects .
Photoredox Reactions
Under visible light irradiation, the compound participates in radical-mediated processes:
| Photocatalyst | Additive | Product | Yield | Conditions | Citation |
|---|---|---|---|---|---|
| Ir(ppy)₃ | Bromoacetonitrile | 2-Cyanomethyl derivative | 81% | 450 nm LED, DMF, 6h | |
| Ru(bpy)₃Cl₂ | DIPEA | 3-Acylated product | 67% | 455 nm, CH₃CN, 12h |
Mechanistic studies confirm single-electron transfer pathways generating indole radical intermediates .
This compound's reactivity profile enables precise structural modifications for applications in medicinal chemistry and materials science. Recent advances in photoredox chemistry and transition-metal catalysis have significantly expanded its synthetic utility, as evidenced by the 71-89% yields achieved in cross-coupling reactions . Researchers continue exploring its potential in multicomponent reactions and asymmetric catalysis.
Scientific Research Applications
Synthetic Routes
| Method | Description |
|---|---|
| Fischer Indole Synthesis | Reaction of phenylhydrazine with ketones/aldehydes under acidic conditions. |
| Cross-Coupling Reactions | Utilizes reactions like Sonogashira and Suzuki-Miyaura for functionalization. |
Chemistry
1H-Indole-5-carbonitrile serves as a crucial building block in organic synthesis, allowing for the construction of complex molecules. Its unique structure enables various chemical reactions such as oxidation, reduction, and electrophilic substitution .
Biology
The compound has been investigated for its potential biological activities, particularly in anticancer and antimicrobial research. Studies have shown that derivatives of indole compounds can inhibit cancer cell proliferation and exhibit antimicrobial properties against various pathogens .
Medicine
In medicinal chemistry, 1H-Indole-5-carbonitrile is explored for its role in drug development. Its interactions with biological targets make it a candidate for therapeutic applications, particularly in treating cancer and bacterial infections .
Research indicates that 1H-Indole-5-carbonitrile exhibits significant biological activities:
Anticancer Activity
Indole derivatives have demonstrated promising anticancer properties. For instance, studies have reported that related compounds can inhibit cancer cell growth through mechanisms such as apoptosis induction. The compound shows an IC50 value of approximately 3.5 µM against MCF-7 breast cancer cells .
Antimicrobial Properties
The antimicrobial efficacy of 1H-Indole-5-carbonitrile has been highlighted in studies against bacteria like E. coli and S. aureus. The compound exhibited an IC50 value of 5 µM against E. coli and 4 µM against S. aureus, indicating its potential use in treating bacterial infections .
Data Table: Biological Activities and IC50 Values
| Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 3.5 | |
| Antimicrobial | E. coli | 5.0 | |
| Antimicrobial | S. aureus | 4.0 |
Case Study 1: Anticancer Activity
A study on indole derivatives revealed significant inhibition of cell growth in MCF-7 breast cancer cells by 1H-Indole-5-carbonitrile. The compound induced apoptosis through activation of caspase pathways, showcasing its therapeutic potential against breast cancer .
Case Study 2: Antimicrobial Efficacy
In a separate investigation focused on antimicrobial properties, researchers tested several indole derivatives against common bacterial strains such as E. coli and S. aureus. The compound demonstrated notable antimicrobial activity with IC50 values indicating effective treatment options for bacterial infections .
Mechanism of Action
The mechanism of action of 1-methyl-2-phenyl-1H-indole-5-carbonitrile involves its interaction with various molecular targets. The indole ring can undergo protonation, leading to electrophilic substitution reactions at specific positions . This compound can also form stable chromophores with malondialdehyde and 4-hydroxyalkenals, which are used in biochemical assays .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences between 1-methyl-2-phenyl-1H-indole-5-carbonitrile and related indole derivatives:
Key Observations :
- Electronic Effects : The nitrile group at the 5-position enhances polarity, while the methyl and phenyl groups modulate lipophilicity. This balance impacts solubility and membrane permeability.
Biological Activity
1H-Indole-5-carbonitrile, 1-methyl-2-phenyl- is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Molecular Formula: C10H8N2
Molecular Weight: 160.18 g/mol
IUPAC Name: 1-methyl-2-phenyl-1H-indole-5-carbonitrile
SMILES Notation: Cc1c[nH]c2c(c1cccc2)C#N
Biological Activity Overview
The biological activity of 1H-Indole-5-carbonitrile, 1-methyl-2-phenyl- has been investigated across various studies, revealing significant potential in several areas:
Anticancer Activity
Research indicates that compounds related to indole derivatives exhibit promising anticancer properties. For instance, a study reported that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The IC50 values of related compounds often range from 0.1 to 10 µM against various cancer cell lines, indicating potent activity .
Antimicrobial Properties
Indole derivatives have shown antimicrobial activity against a range of pathogens. A specific study highlighted the effectiveness of indole-based compounds against bacteria and fungi, suggesting that the presence of the carbonitrile group enhances their antimicrobial potency .
The mechanisms by which 1H-Indole-5-carbonitrile exerts its biological effects can be summarized as follows:
- DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes crucial for cancer cell survival.
- Enzyme Inhibition: It can act as an inhibitor of key enzymes involved in metabolic pathways in pathogens.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that indole derivatives induce oxidative stress in cancer cells, leading to apoptosis.
Data Table: Biological Activities and IC50 Values
| Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 3.5 | |
| Antimicrobial | E. coli | 5.0 | |
| Antimicrobial | S. aureus | 4.0 |
Case Study 1: Anticancer Activity
A study conducted on the effects of various indole derivatives, including 1H-Indole-5-carbonitrile, demonstrated significant inhibition of cell growth in MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways. The results indicated an IC50 value of approximately 3.5 µM, showcasing its potential as a therapeutic agent against breast cancer .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, researchers tested the efficacy of several indole derivatives against common bacterial strains such as E. coli and S. aureus. The compound exhibited notable antimicrobial activity with an IC50 value of 5 µM against E. coli and 4 µM against S. aureus, suggesting its potential use in treating bacterial infections .
Q & A
Q. What are the recommended safety protocols for handling 1-methyl-2-phenyl-1H-indole-5-carbonitrile in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to minimize inhalation risks .
- Waste Management: Segregate waste containing this compound and dispose via certified chemical waste handlers to prevent environmental contamination .
- Storage: Store in a cool, dry place under inert gas (e.g., argon) to avoid degradation. Keep away from oxidizers and ignition sources .
Q. What synthetic routes are commonly employed for preparing 1-methyl-2-phenyl-1H-indole-5-carbonitrile?
Methodological Answer:
- Friedel-Crafts Alkylation: React 1H-indole-5-carbonitrile with methylating agents (e.g., methyl iodide) under Lewis acid catalysis (e.g., AlCl₃), followed by phenyl group introduction via Suzuki coupling .
- Cyclization Methods: Use 2-phenyl-substituted precursors with nitrile groups, employing reflux conditions in acetic acid with sodium acetate to form the indole core .
- Advantages: Friedel-Crafts offers regioselectivity, while cyclization ensures structural integrity of the carbonitrile group .
Q. How is this compound characterized using spectroscopic techniques?
Methodological Answer:
- IR Spectroscopy: The nitrile group (-CN) shows a sharp peak near 2210–2240 cm⁻¹. Indole N-H stretches appear at ~3400 cm⁻¹ .
- NMR: ¹H NMR reveals aromatic protons (δ 6.8–8.2 ppm) and methyl group signals (δ 3.1–3.5 ppm). ¹³C NMR confirms the carbonitrile carbon at ~115–120 ppm .
- LCMS: Use APCI (atmospheric pressure chemical ionization) for molecular ion detection (e.g., m/z 223 [M]⁺) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton-proton and proton-carbon interactions. For example, distinguish methyl group coupling from aromatic protons .
- Crystallography: Single-crystal X-ray diffraction clarifies bond angles and substituent positions, especially if steric effects distort NMR/IR predictions .
- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 1H-indole-3-carbonitrile derivatives) to validate spectral assignments .
Q. What computational methods predict the reactivity of the carbonitrile group in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model electron density maps. The carbonitrile’s LUMO (lowest unoccupied molecular orbital) indicates susceptibility to nucleophilic attack at the nitrile carbon .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Polar aprotic solvents stabilize transition states in SN2 mechanisms .
Q. How can reaction conditions be optimized to improve synthesis yield?
Methodological Answer:
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling efficiency. Optimize ligand-to-metal ratios to reduce byproducts .
- Temperature Control: Use microwave-assisted synthesis to reduce reaction time (e.g., 150°C for 10 minutes vs. 24-hour reflux) while maintaining yield .
- Additives: Introduce phase-transfer catalysts (e.g., TBAB) to enhance solubility of aryl halides in aqueous-organic biphasic systems .
Q. What strategies enable selective functionalization at the indole nitrogen vs. carbonitrile group?
Methodological Answer:
- Protection/Deprotection: Temporarily protect the carbonitrile with trimethylsilyl groups to allow N-methylation. Deprotect using fluoride ions (e.g., TBAF) .
- Electrophilic Aromatic Substitution (EAS): Direct substituents to the indole’s C3 position using HNO₃/H₂SO₄, leaving the carbonitrile intact due to its electron-withdrawing nature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
